Ethyl ximenynate
Overview
Description
Synthesis Analysis
The synthesis of organic compounds like ethyl ximenynate often involves catalytic processes or reaction mechanisms derived from both fossil fuels and biomass-based resources. For instance, the synthesis of ethylene glycol, an important organic compound, demonstrates the variety of chemical systems explored for organic compound synthesis, including catalytic and non-catalytic methods, highlighting the complexity and versatility in the synthesis of compounds like ethyl ximenynate (Yue et al., 2012).
Molecular Structure Analysis
Understanding the molecular structure of organic compounds is crucial for determining their properties and applications. For example, the molecular structure of ethylene has been extensively studied, revealing specific internuclear distances and angles that define its geometry (Bartell & Bonham, 1959). Such detailed structural analysis is essential for compounds like ethyl ximenynate to understand their behavior and potential chemical reactions.
Chemical Reactions and Properties
Chemical reactions involving organic compounds can range from polymerization reactions, as seen in solid ethylene (Chelazzi et al., 2005), to carbon-carbon bond-forming reactions which are fundamental in organic synthesis (Saini, Stokes, & Sigman, 2013). These reactions are indicative of the types of chemical transformations that ethyl ximenynate may undergo, influencing its properties and applications.
Physical Properties Analysis
The physical properties of organic compounds like ethyl ximenynate, such as solubility, phase behavior, and thermal properties, are influenced by their molecular structure. The crystallization behavior of random ethylene-1-alkene copolymers, for instance, provides insights into how molecular mass, co-unit content, and chemical type impact the physical properties of organic compounds (Alamo & Mandelkern, 1994).
Chemical Properties Analysis
The chemical properties of ethyl ximenynate, such as reactivity, stability, and interactions with other molecules, can be inferred from studies on similar compounds. For example, the study of ethyl lactate, a green solvent, provides valuable information on the microscopic structure, intermolecular interactions, and phase equilibria of organic compounds, which are essential for understanding the chemical behavior of ethyl ximenynate (Aparicio & Alcalde, 2009).
Scientific Research Applications
Cosmetic Treatment for the Periocular Area : A study evaluated the efficacy and tolerability of a cosmetic treatment containing ethyl ximenynate for preventing dark circles and skin aging blemishes around the eyes. The ingredient showed promise for lifting eyelid skin and improving skin microcirculation, capillary resistance, and vascular tone in the eye area, thus mitigating skin imperfections and signs of aging (Sparavigna et al., 2014).
Carcinogenicity of Alcoholic Beverages : Although this study primarily focused on alcoholic beverages and ethyl carbamate, it's relevant in the broader context of understanding the impacts of various ethyl compounds, including ethyl ximenynate, in health and carcinogenicity studies (Baan et al., 2007).
Ethylene Glycol Synthesis and Applications : This review discussed the properties, synthesis, and applications of ethylene glycol, which is relevant for understanding the broader chemical family that includes ethyl ximenynate. Ethylene glycol is significant in various industrial processes such as energy, plastics, and automobiles (Yue et al., 2012).
Green Solvent Ethyl Lactate : Ethyl lactate, another ethyl compound, was characterized in terms of its properties and potential as a green solvent. This research offers insight into the environmental and industrial applications of ethyl derivatives, including ethyl ximenynate (Aparicio & Alcalde, 2009).
Sustainability Metrics in Chemical Processes : The application of sustainability metrics in the chemical production of higher alcohols from ethanol was studied, offering insights into the sustainable production and application of ethyl compounds, including ethyl ximenynate (Patel et al., 2015).
Ethyl Sulphate as an Alcohol Consumption Marker : Research on ethyl sulphate, another ethyl compound, was conducted to understand its potential as a biomarker for recent alcohol intake. This study provides a perspective on the biochemical and forensic applications of ethyl derivatives (Wurst et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-octadec-11-en-9-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,13-19H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULRCDYZOWVKE-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C#CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166675 | |
Record name | Ethyl ximenynate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ximenynate | |
CAS RN |
159534-89-1 | |
Record name | Ethyl ximenynate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159534891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl ximenynate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL XIMENYNATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEQ6O2FROG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.